4-tert-butyl-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-tert-butyl-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S/c1-23(2,3)16-7-5-15(6-8-16)22(27)24-21-19-13-30(28)14-20(19)25-26(21)17-9-11-18(29-4)12-10-17/h5-12H,13-14H2,1-4H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLYATJODHZZIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C3CS(=O)CC3=NN2C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-tert-butyl-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to compile and analyze existing research on its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound can be described by its molecular formula and features a thieno[3,4-c]pyrazole core with a methoxyphenyl substituent. The tert-butyl group enhances its lipophilicity, which may influence its biological interactions.
Pharmacological Properties
Research indicates that this compound exhibits various pharmacological activities:
- Antioxidant Activity : The presence of the methoxy group on the phenyl ring contributes to its antioxidant properties, potentially scavenging free radicals and reducing oxidative stress in cells.
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
The mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses include:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in inflammatory pathways.
- Receptor Modulation : It may interact with specific receptors that mediate cellular responses to inflammation and oxidative stress.
Case Studies and Experimental Findings
A review of recent literature reveals several studies highlighting the biological activity of this compound:
- Cell Viability Assays : In vitro studies using cell lines have shown that this compound can induce apoptosis in cancer cells, suggesting potential anticancer properties. For instance, a study demonstrated that at concentrations of 10–50 µM, it significantly reduced cell viability in SMMC7721 liver cancer cells by upregulating caspase-3 expression .
- Anti-inflammatory Studies : Another study evaluated the compound's effect on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results indicated a marked decrease in the production of TNF-alpha and IL-6 upon treatment with the compound at doses ranging from 5 µM to 20 µM .
- Neuroprotective Effects : Research has also explored the neuroprotective potential of this compound against oxidative stress-induced neuronal damage. In models of neurodegeneration, it was observed to enhance cell survival rates and reduce markers of oxidative damage .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Anti-inflammatory Properties
Recent studies have indicated that this compound may exhibit significant anti-inflammatory activity. In silico molecular docking studies suggest that it could act as a potent inhibitor of the enzyme 5-lipoxygenase (5-LOX), which plays a crucial role in the inflammatory response. The compound's structural features facilitate binding to the active site of 5-LOX, potentially leading to the development of new anti-inflammatory drugs .
Anticancer Activity
The anticancer potential of 4-tert-butyl-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide has been evaluated against various cancer cell lines. Preliminary findings indicate that it may inhibit tumor growth by inducing apoptosis in cancer cells. For instance, derivatives of similar thieno[3,4-c]pyrazole compounds have shown promising results in inhibiting cell proliferation in leukemia and CNS cancer models .
Pharmacological Studies
Neuroprotective Effects
There is emerging evidence suggesting that compounds with similar thieno[3,4-c]pyrazole structures can exhibit neuroprotective effects. These compounds may modulate neurotransmitter systems and possess the ability to inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative disorders. This positions them as potential candidates for treating conditions such as depression and Alzheimer's disease .
Material Science Applications
Synthesis of Novel Materials
The unique chemical properties of this compound can be harnessed in the development of new materials. Its ability to form stable complexes with metal ions could be explored for applications in catalysis or as sensors in environmental monitoring. The compound's stability and reactivity make it a candidate for further exploration in material science research.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Anti-inflammatory Activity | Evaluated the compound's effect on 5-LOX inhibition | Significant inhibition observed, suggesting potential for drug development |
| Anticancer Activity Assessment | Tested against various cancer cell lines | Induced apoptosis in leukemia cells; potential for further development as an anticancer agent |
| Neuroprotective Effects Exploration | Investigated effects on MAO inhibition | Potential therapeutic implications for neurodegenerative diseases |
Q & A
Q. Q1. What are the optimal synthetic routes and reaction conditions for preparing this compound?
Methodological Answer: The synthesis involves multi-step reactions starting from commercially available precursors. Key steps include cyclization of the thieno[3,4-c]pyrazole core and subsequent functionalization. Sodium hydride (NaH) in dimethylformamide (DMF) is critical for cyclization, while coupling reactions with tert-butylbenzamide derivatives require palladium catalysts under inert atmospheres . Reaction monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures intermediate purity. Yield optimization often involves adjusting solvent polarity (e.g., switching from DMF to acetonitrile) and temperature gradients (60–120°C) .
Advanced Structural Characterization
Q. Q2. How can researchers resolve spectral contradictions (e.g., NMR vs. X-ray) in structural elucidation?
Methodological Answer: Discrepancies between NMR and X-ray data arise from dynamic conformational changes in solution versus solid-state rigidity. For example, the tert-butyl group’s rotational freedom in solution may broaden NMR signals, whereas X-ray crystallography provides static stereochemistry. To resolve this:
- Use 2D NMR (e.g., NOESY or HSQC) to confirm spatial proximity of protons and carbons.
- Compare density functional theory (DFT) -calculated chemical shifts with experimental NMR data.
- Validate crystallographic data with Hirshfeld surface analysis to assess intermolecular interactions .
Biological Activity Evaluation
Q. Q3. What in vitro assays are suitable for screening this compound’s biological activity?
Methodological Answer:
- Enzyme Inhibition: Use fluorescence-based assays (e.g., kinase inhibition with ADP-Glo™) at varying concentrations (1–100 µM). IC₅₀ values are calculated using nonlinear regression .
- Cytotoxicity: Perform MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with 48–72 hr exposure. Include positive controls (e.g., doxorubicin) and normalize to DMSO-treated cells .
- Target Binding: Surface plasmon resonance (SPR) or microscale thermophoresis (MST) quantify binding affinity (KD) to proteins like cyclooxygenase-2 (COX-2) .
Advanced Mechanistic Studies
Q. Q4. How can researchers identify the molecular targets and pathways modulated by this compound?
Methodological Answer:
- Chemoproteomics: Use activity-based protein profiling (ABPP) with clickable probes to capture target proteins in live cells .
- Transcriptomics: RNA-seq or qPCR arrays (e.g., NF-κB or MAPK pathways) after 24-hr treatment.
- CRISPR-Cas9 Knockout Screens: Validate target dependency by assessing resistance in gene-edited cell lines .
Computational Modeling
Q. Q5. What computational strategies predict this compound’s reactivity and bioactivity?
Methodological Answer:
- Docking Studies: AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., COX-2). Validate with molecular dynamics (MD) simulations (100 ns) to assess binding stability .
- Quantum Mechanics (QM): Calculate Fukui indices to predict electrophilic/nucleophilic sites for chemical modifications .
- ADMET Prediction: SwissADME or pkCSM estimates permeability (LogP), metabolic stability (CYP450 interactions), and toxicity (hERG inhibition) .
Data Contradiction Analysis
Q. Q6. How should researchers address discrepancies in reported biological activity across studies?
Methodological Answer:
- Assay Variability: Standardize protocols (e.g., ATP concentration in kinase assays) and use reference compounds.
- Batch Analysis: Compare HPLC purity (>95%) and stability (e.g., degradation under light/humidity) across studies .
- Meta-Analysis: Apply statistical tools (e.g., random-effects models) to aggregate data from multiple sources, adjusting for experimental variables .
Reaction Mechanism Elucidation
Q. Q7. What techniques determine the mechanism of key reactions (e.g., cyclization) in synthesis?
Methodological Answer:
- Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps .
- In Situ IR Spectroscopy: Monitor intermediate formation (e.g., carbonyl stretching at 1700 cm⁻¹) during cyclization .
- DFT Calculations: Map energy profiles for proposed pathways (e.g., [4+2] cycloaddition vs. stepwise mechanisms) .
Advanced Purification Challenges
Q. Q8. How can researchers improve purification of this compound from complex reaction mixtures?
Methodological Answer:
- Chromatography: Use reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) with UV detection at 254 nm.
- Recrystallization: Optimize solvent pairs (e.g., ethyl acetate/hexane) for crystal lattice formation.
- Ion-Exchange Resins: Remove acidic/basic impurities via Amberlite IRA-400 or Dowex .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
